3-Methyl-5-(2-methylpropyl)piperidine
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Overview
Description
3-Methyl-5-(2-methylpropyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 3-Methyl-5-(2-methylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
3-Methyl-5-(2-methylpropyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including its role as a precursor in the synthesis of various pharmaceuticals . In medicine, piperidine derivatives are known for their therapeutic effects, including anticancer, antihypertensive, and antimicrobial activities . Industrially, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These interactions can lead to the activation or inhibition of various cellular processes, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
3-Methyl-5-(2-methylpropyl)piperidine can be compared with other piperidine derivatives such as 3-methylpiperidine and 3-isobutylpiperidine . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, 3-methylpiperidine is known for its use in the synthesis of pharmaceuticals, whereas 3-isobutylpiperidine has applications in the production of agrochemicals .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)4-10-5-9(3)6-11-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
FBNMTBLBORPIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)CC(C)C |
Origin of Product |
United States |
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